

# Technical Guide: Physical and Chemical Properties of Cinnamic Acid Hydrazone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Cinnamic acid, hydrazone

CAS No.: 3538-69-0

Cat. No.: B1669052

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## Executive Summary

Cinnamic acid hydrazone (CAS: 5356-44-8) is a critical pharmacophore and synthetic intermediate in the development of bioactive heterocycles.[1] Structurally, it combines a lipophilic cinnamoyl tail (phenylpropanoid) with a reactive hydrazone head group (

). This dual functionality allows it to serve as a precursor for 1,3,4-oxadiazoles, pyrazoles, and Schiff base ligands, which exhibit potent antimicrobial, anti-inflammatory, and anticancer activities (specifically as microtubule stabilizers).

## Molecular Architecture & Synthesis

### Structural Analysis

The molecule consists of a styryl group conjugated to a carbohydrazone moiety.[1] The

-unsaturated carbonyl system confers rigidity and allows for extensive electron delocalization, which is crucial for its spectroscopic properties and reactivity.

- IUPAC Name: (ngcontent-ng-c1352109670="" \_ngghost-ng-c1270319359="" class="inline ng-star-inserted">

)-3-Phenylprop-2-enehydrazide[2]

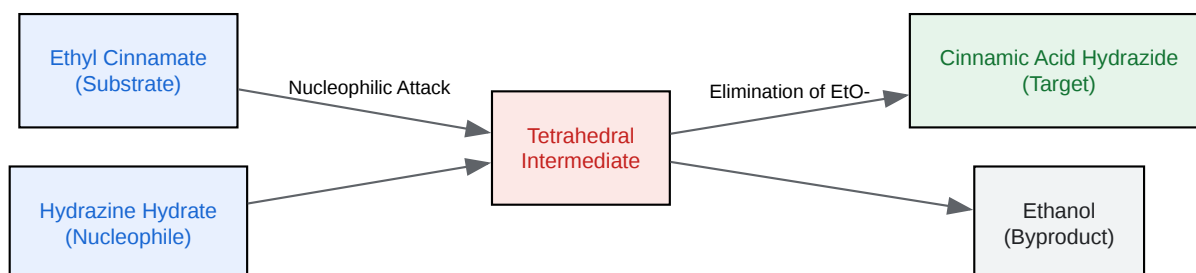
- Molecular Formula:

[2]

- Molecular Weight: 162.19 g/mol [1][3]

## Synthetic Pathway

The most robust synthesis involves the hydrazinolysis of ethyl cinnamate.[1] This nucleophilic acyl substitution proceeds under mild conditions, typically using hydrazine hydrate in refluxing ethanol.[1]



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Figure 1: Mechanism of hydrazinolysis converting ethyl cinnamate to cinnamic acid hydrazide.

## Physical Characterization

The physical properties of cinnamic acid hydrazide are dominated by its ability to form intermolecular hydrogen bonds (donor: (ngcontent-ng-c1352109670="" \_ngghost-ng-c1270319359="" class="inline ng-star-inserted">

, acceptor:

) and

stacking interactions from the phenyl ring.

## Physicochemical Data Profile[1][4][5]

Property	Value / Description	Note
Appearance	White to colorless crystalline needles	Recrystallized from ethanol
Melting Point	116 – 117 °C	Sharp transition indicates high purity [1]
Solubility	Soluble: DMSO, DMF, Ethanol (hot)Sparingly Soluble: Water, Diethyl Ether	Amphiphilic nature
pKa (Calc.)	~3.0 (Conjugate acid of hydrazide)~13.0 (Hydrazide proton)	Weakly basic terminal N; Weakly acidic amide N
LogP	~1.1	Moderate lipophilicity suitable for membrane permeability

## Spectroscopic Signatures

Accurate characterization relies on identifying the hydrazide functionality distinct from the starting ester.[1]

- Infrared Spectroscopy (FT-IR, KBr pellet):
  - 3200–3300  $\text{cm}^{-1}$ : Doublet or broad band corresponding to  
  
and  
  
stretching.
  - 1650–1670  $\text{cm}^{-1}$ : Strong Amide I band (  
  
), typically shifted to lower wavenumbers compared to esters due to resonance.

- 1620  $\text{cm}^{-1}$ :  
alkene stretch, conjugated.
- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - 9.0–9.5 ppm (1H, s): Amide proton (exchangeable with  $\text{D}_2\text{O}$ ).
  - 7.3–7.6 ppm (5H, m): Aromatic protons (Phenyl ring).
  - 7.45 ppm (1H, d, 16.5 Hz): Vinylic proton ( $\beta$ -carbon, adjacent to phenyl). Large coupling constant confirms *trans*-isomer.
  - 6.55 ppm (1H, d, 16.5 Hz): Vinylic proton ( $\alpha$ -carbon, adjacent to carbonyl).
  - 4.2–4.5 ppm (2H, br s): Terminal protons.

## Chemical Reactivity & Derivatization[1][7]

Cinnamic acid hydrazide is a versatile nucleophile.[1] Its reactivity is centered on the terminal nitrogen of the hydrazide group, which can attack electrophiles (aldehydes, acid chlorides) to

form biologically active scaffolds.

## Key Reaction Pathways[1]

- Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields [ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

-acylhydrazones. These are extensively studied for iron-chelating and antitubercular properties.[1]

- Conditions: Ethanol, catalytic acetic acid, reflux.

- Cyclization to 1,3,4-Oxadiazoles: This is the most critical transformation for drug discovery. [1]

- Method A (Dehydrative): Reaction with [ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

or

yields 2,5-disubstituted-1,3,4-oxadiazoles.

- Method B (Oxidative): Reaction with [ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

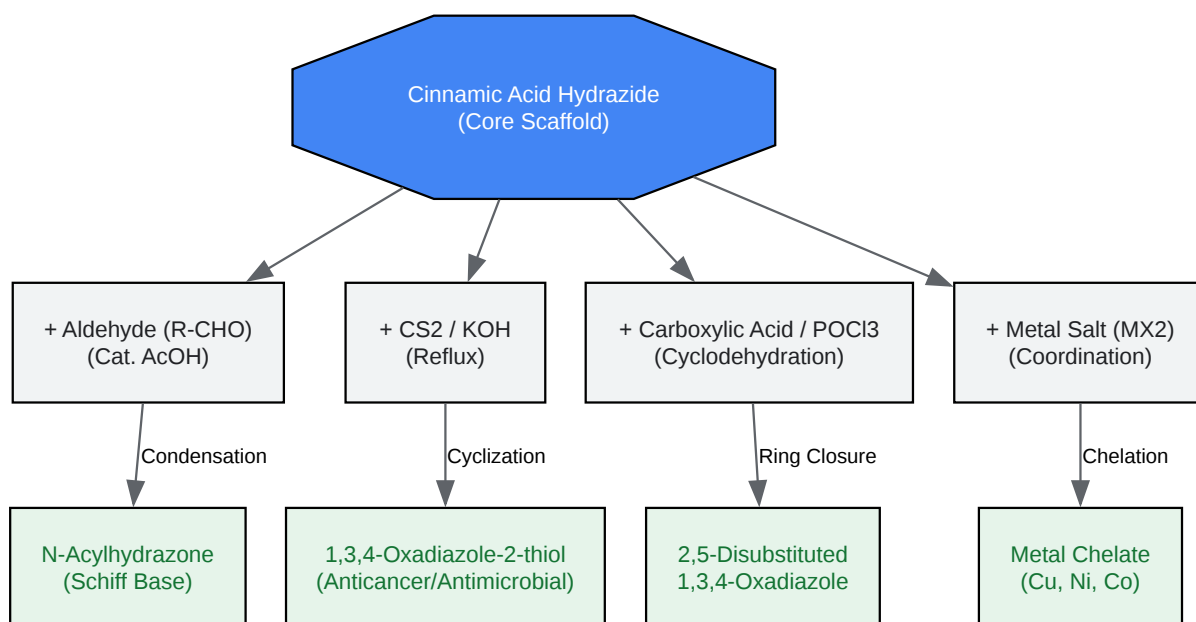
and KOH yields 5-styryl-1,3,4-oxadiazole-2-thiol (thione).

- Metal Complexation: The hydrazide group acts as a bidentate ligand (O, N donors) forming stable complexes with transition metals (

,

,

), often enhancing biological activity [2].



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Figure 2: Divergent synthesis pathways from cinnamic acid hydrazide.

## Biological & Pharmaceutical Relevance[9][10][11][12]

The cinnamoyl hydrazide scaffold is a "privileged structure" in medicinal chemistry.[1]

- **Microtubule Stabilization:** Derivatives of cinnamoyl hydrazides have been shown to bind to tubulin, promoting polymerization and arresting cell division in the G2/M phase, similar to Taxol. This makes them potent candidates for anticancer therapies [3].[1]
- **Antimicrobial Action:** The lipophilic cinnamoyl tail facilitates penetration through bacterial cell membranes, while the hydrazide/hydrazone moiety can chelate essential metal ions or inhibit enzymatic pathways (e.g., enoyl-ACP reductase).
- **SAR Insight:** Retention of the `ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">`

-unsaturation is critical. Reduction of the double bond typically leads to a loss of potency, highlighting the importance of the rigid spacer between the phenyl ring and the hydrazide.

## Experimental Protocols

### Protocol: Synthesis of Cinnamic Acid Hydrazide

This protocol is optimized for yield and purity without column chromatography.

Reagents:

- Ethyl cinnamate (17.6 g, 0.1 mol)
- Hydrazine hydrate (80%, 0.15 mol)
- Absolute Ethanol (50 mL)

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve 0.1 mol of ethyl cinnamate in 50 mL of absolute ethanol.
- **Addition:** Slowly add 0.15 mol of hydrazine hydrate with constant stirring.
- **Reflux:** Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor progress by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot ( ) should disappear, replaced by a lower spot.
- **Crystallization:** Concentrate the solution to half volume under reduced pressure. Cool the flask in an ice bath for 1 hour.
- **Filtration:** Filter the resulting white precipitate under vacuum.<sup>[1]</sup>
- **Purification:** Recrystallize from hot ethanol to yield needle-like crystals.
- **Yield:** Expected yield 80–90%.

## Protocol: Characterization (Melting Point & Solubility)[4]

- Melting Point: Load the dried crystals into a capillary tube. Heat at a rate of 2 °C/min.[1] The solid should melt sharply between 116–117 °C. A broad range (>2 °C) indicates incomplete hydrazinolysis or solvent retention.[1]
- Solubility Test: Place 10 mg of sample in a test tube. Add 1 mL of water; observe (insoluble/cloudy). Add 1 mL of DMSO to a fresh sample; observe (clear solution). This confirms the amphiphilic character.[1]

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